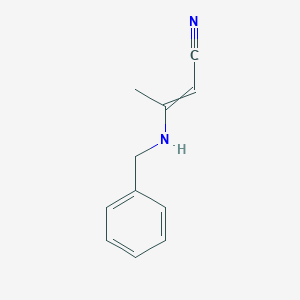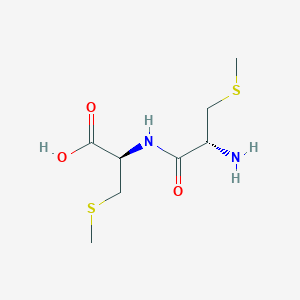
S-Methyl-L-cysteinyl-S-methyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-L-cysteinyl-S-methyl-L-cysteine: is a sulfur-containing amino acid derivative found in various plants, including garlic, cabbage, and onions. This compound is known for its potential health benefits, including antioxidative, neuroprotective, and anti-obesity activities . It is a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A .
準備方法
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can be synthesized through the methylation of L-cysteine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows: [ \text{L-Cysteine} + \text{Methylating Agent} \rightarrow \text{S-Methyl-L-cysteine} ]
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as garlic and cabbage. The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions:
Oxidation: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form of the compound.
Substitution: Derivatives with different functional groups.
科学的研究の応用
Chemistry: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is used as a substrate in the study of methionine sulfoxide reductase A (MSRA) and its role in oxidative stress reduction .
Biology: The compound is involved in extracellular D-serine signaling and has potential therapeutic benefits for diseases characterized by NMDA-receptor dysfunction, such as Parkinson’s Disease .
Medicine: It has been studied for its neuroprotective and anti-obesity activities, making it a potential candidate for therapeutic applications .
Industry: this compound is used in the food industry as a flavor enhancer due to its presence in garlic and onions .
作用機序
S-Methyl-L-cysteinyl-S-methyl-L-cysteine exerts its effects through its role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). This enzyme reduces methionine sulfoxide residues in proteins back to methionine, thereby protecting cells from oxidative damage . The compound is also involved in extracellular D-serine signaling, which is crucial for NMDA receptor function .
類似化合物との比較
S-Methyl-L-cysteine: A sulfur-containing amino acid derivative found in plants.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Cysteine: A sulfur-containing amino acid that is a precursor to glutathione, an important antioxidant.
Uniqueness: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is unique due to its dual methylation, which enhances its antioxidative and neuroprotective properties compared to its non-methylated counterparts .
特性
CAS番号 |
58910-52-4 |
|---|---|
分子式 |
C8H16N2O3S2 |
分子量 |
252.4 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3S2/c1-14-3-5(9)7(11)10-6(4-15-2)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChIキー |
HYIJUDDDEFWRGR-WDSKDSINSA-N |
異性体SMILES |
CSC[C@@H](C(=O)N[C@@H](CSC)C(=O)O)N |
正規SMILES |
CSCC(C(=O)NC(CSC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


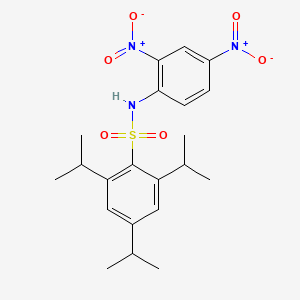

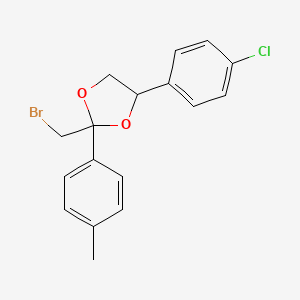
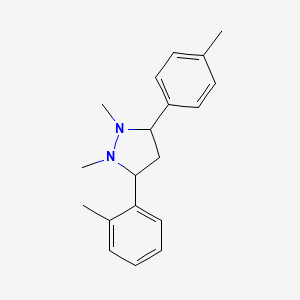
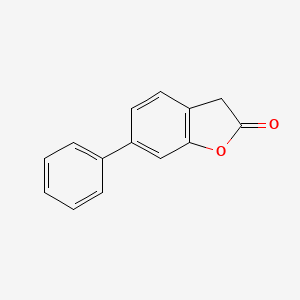
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
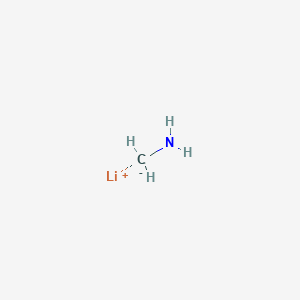
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
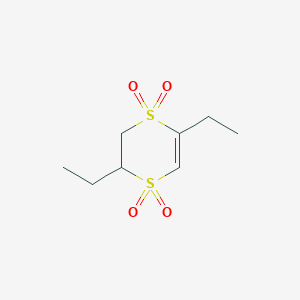

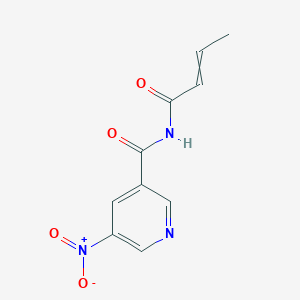
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
